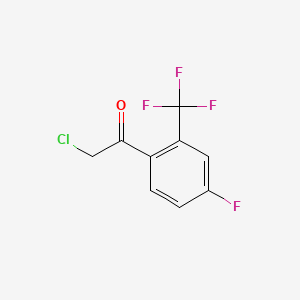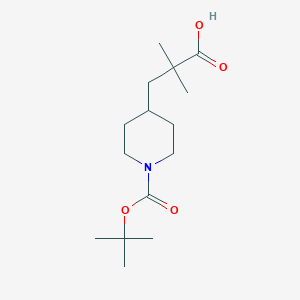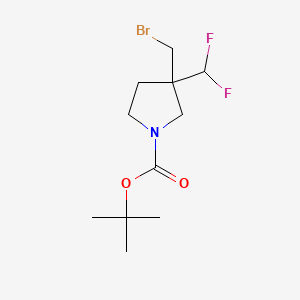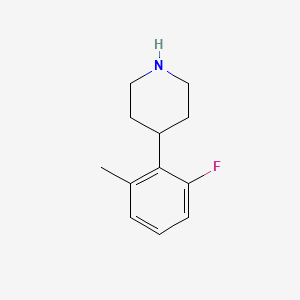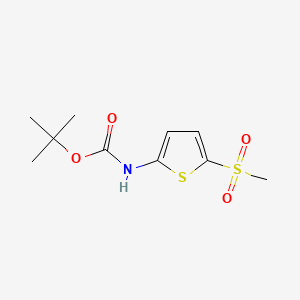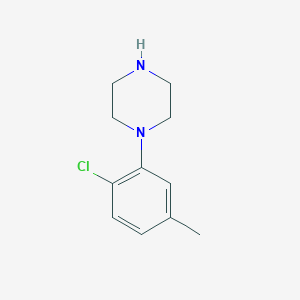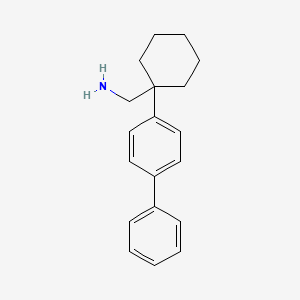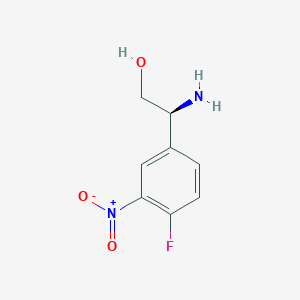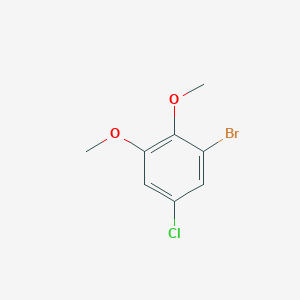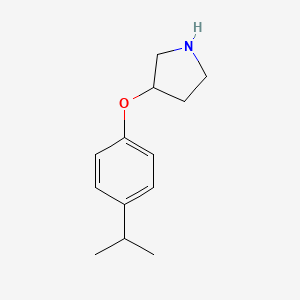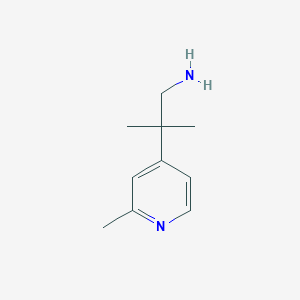
4-(2,4-Dimethylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 2,4-dimethylphenyl group, which imparts unique chemical and biological properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,4-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. In this approach, the starting materials are subjected to microwave irradiation in the presence of a suitable catalyst, leading to the rapid formation of the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and functionalized aromatic compounds. These products can have diverse applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Research has explored its use as a scaffold for developing new antibacterial agents.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, ultimately leading to bacterial cell death. The oxazolidinone ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
4-(2,4-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9(8(2)5-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
Clave InChI |
BIXUZLFEJJUVKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2COC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


